Cas no 57783-66-1 (Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside)

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside 化学的及び物理的性質
名前と識別子
-
- Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside
- LogP
- Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside
- 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside
- 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside
- Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-beta-D-glucopyranoside
- Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-?-D-glucopyranoside
- (4AR,6R,7R,8S,8aR)-6,7,8-tris(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine
- 57783-66-1
- SCHEMBL7150304
- W-203171
- (4aR,6R,7R,8S,8aR)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
-
- インチ: InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2
- InChIKey: GQMVOFUMWKGWCK-UHFFFAOYSA-N
- ほほえんだ: C(OC1OC2COC(OC2C(OCc2ccccc2)C1OCc1ccccc1)c1ccccc1)c1ccccc1
計算された属性
- せいみつぶんしりょう: 538.23562
- どういたいしつりょう: 538.23553880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 40
- 回転可能化学結合数: 10
- 複雑さ: 709
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 55.4Ų
じっけんとくせい
- ゆうかいてん: 135-137°C
- PSA: 55.38
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524445-250mg |
(6R,8S,8aR)-6,7,8-tris(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine |
57783-66-1 | 98% | 250mg |
¥2640.00 | 2024-05-08 | |
A2B Chem LLC | AG72717-1g |
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside |
57783-66-1 | Min. 98% [1H-NMR] | 1g |
$512.00 | 2024-04-19 | |
Apollo Scientific | BICL2116-1g |
Benzyl 2,3-di-O-benzyl-4,6-O-benzylidene-?-D-glucopyranoside |
57783-66-1 | 1g |
£674.00 | 2025-02-22 | ||
TRC | B275500-100mg |
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside |
57783-66-1 | 100mg |
$ 115.00 | 2023-04-18 | ||
TRC | B275500-250mg |
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside |
57783-66-1 | 250mg |
$ 213.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221321-250 mg |
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside, |
57783-66-1 | 250MG |
¥2,858.00 | 2023-07-10 | ||
Biosynth | MT06761-100 mg |
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside |
57783-66-1 | 100MG |
$105.00 | 2023-01-03 | ||
Biosynth | MT06761-500 mg |
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside |
57783-66-1 | 500MG |
$310.00 | 2023-01-03 | ||
A2B Chem LLC | AG72717-500mg |
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside |
57783-66-1 | Min. 98% [1H-NMR] | 500mg |
$348.00 | 2024-04-19 | |
1PlusChem | 1P00EFOT-500mg |
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside |
57783-66-1 | Min. 98% [1H-NMR] | 500mg |
$348.00 | 2025-02-27 |
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranosideに関する追加情報
Comprehensive Overview of Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside (CAS No. 57783-66-1)
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside (CAS No. 57783-66-1) is a highly specialized carbohydrate derivative widely utilized in organic synthesis and pharmaceutical research. This compound belongs to the class of benzyl-protected glycosides, which are pivotal intermediates in the synthesis of complex oligosaccharides and glycoconjugates. Its unique structure, featuring multiple benzyl and benzylidene protecting groups, makes it a valuable tool for chemists working on stereoselective glycosylation reactions and carbohydrate chemistry.
The growing interest in glycoscience and glycobiology has propelled the demand for advanced intermediates like Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside. Researchers are increasingly exploring its applications in the development of glycosidase inhibitors, antiviral agents, and glycoprotein mimetics. With the rise of precision medicine and biologics, this compound's role in designing glycan-based therapeutics has gained significant attention. Its CAS No. 57783-66-1 is frequently searched in academic databases and chemical supplier catalogs, reflecting its relevance in cutting-edge research.
One of the most discussed topics in modern chemistry is the green synthesis of complex molecules. While Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside is traditionally synthesized via multi-step benzylation and acetal formation, recent studies focus on optimizing its production using catalytic methods and environmentally benign solvents. This aligns with the broader industry shift toward sustainable chemistry, a hot topic among researchers and manufacturers alike.
From a structural perspective, the benzylidene group in this compound provides rigid conformational control, which is critical for achieving high stereoselectivity in glycosidic bond formation. The benzyl groups, on the other hand, offer robust protection for hydroxyl functionalities during synthetic transformations. These features make CAS No. 57783-66-1 a preferred choice for synthesizing 1,2-cis-glycosides, a challenging yet essential motif in natural product synthesis.
In the context of drug discovery, Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside serves as a key building block for glycosylated small molecules. Its utility extends to the preparation of glycosyl donors and acceptors, which are instrumental in constructing glycosidic linkages found in many bioactive compounds. Recent publications highlight its use in the synthesis of immunomodulators and carbohydrate-based vaccines, areas of high interest due to the global focus on infectious disease prevention.
Handling and storage of Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside require standard laboratory precautions. It is typically supplied as a white to off-white crystalline powder, stable under inert atmospheres but sensitive to acidic hydrolysis due to the benzylidene acetal moiety. Researchers often inquire about its solubility (commonly in dichloromethane or tetrahydrofuran) and chromatographic purification methods, which are crucial for its application in multi-step syntheses.
The compound's NMR spectral data (particularly ¹H and ¹³C) are well-documented, serving as vital references for quality control and structural verification. Many synthetic protocols involving CAS No. 57783-66-1 emphasize the importance of anhydrous conditions and inert gas protection to prevent unwanted deprotection or side reactions. These technical details are frequently searched by organic chemists troubleshooting their synthetic routes.
Looking ahead, the versatility of Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside positions it as a cornerstone in glycochemical research. As the scientific community delves deeper into glycan-protein interactions and cell surface engineering, this compound's strategic importance will likely grow. Its CAS No. 57783-66-1 remains a benchmark for researchers developing next-generation carbohydrate-based materials and therapeutic agents.
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